molecular formula C17H17NO3 B312517 Ethyl 2-[(3-methylbenzoyl)amino]benzoate

Ethyl 2-[(3-methylbenzoyl)amino]benzoate

Cat. No.: B312517
M. Wt: 283.32 g/mol
InChI Key: BMKNDMWFBPPNAS-UHFFFAOYSA-N
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Description

Ethyl 2-[(3-methylbenzoyl)amino]benzoate is an organic compound featuring a benzoate ester core substituted at the ortho-position (C2) with a 3-methylbenzoylamino group. Its molecular structure combines an ethyl ester moiety with an amide linkage, rendering it a hybrid of ester and benzamide functionalities. The compound’s structural features position it as a candidate for applications in medicinal chemistry (e.g., as a prodrug or enzyme inhibitor) or materials science (e.g., as a monomer or stabilizer), though specific applications require further empirical validation.

Properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

ethyl 2-[(3-methylbenzoyl)amino]benzoate

InChI

InChI=1S/C17H17NO3/c1-3-21-17(20)14-9-4-5-10-15(14)18-16(19)13-8-6-7-12(2)11-13/h4-11H,3H2,1-2H3,(H,18,19)

InChI Key

BMKNDMWFBPPNAS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)C

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC(=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Ethyl 2-[(3-methylbenzoyl)amino]benzoate, we analyze structurally related compounds in terms of synthesis, reactivity, and functional properties. Key comparisons are summarized in Table 1 and elaborated below.

Table 1: Structural and Functional Comparison of this compound with Analogues

Compound Name Substituent Position/Group Molecular Weight (g/mol) Key Properties/Applications Reference
This compound C2: 3-methylbenzoylamino 283.31* Not reported; inferred stability -
Ethyl 2-[(2,3-dihydrobenzodioxin-2-ylcarbonyl)amino]benzoate C2: dihydrobenzodioxin carbonyl 341.34 Potential for C–H functionalization
Ethyl 4-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoate C4: dichlorophenoxy acetyl 344.22 Herbicidal activity (structural analog of pesticides)
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide Amide (no ester) 207.27 N,O-bidentate directing group for catalysis
Ethyl 4-(dimethylamino)benzoate C4: dimethylamino 193.24 High reactivity in resin polymerization

*Calculated based on molecular formula C₁₇H₁₇NO₃.

Substituent Position and Electronic Effects

  • Ortho vs. Para Substitution: this compound’s ortho-substituted amide group introduces steric hindrance and electronic effects distinct from para-substituted analogs like Ethyl 4-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoate .
  • Acyl Group Variations : Replacing the 3-methylbenzoyl group with a dihydrobenzodioxin carbonyl (as in ) modifies electron density and steric bulk, which could influence catalytic or binding properties in metal-mediated reactions .

Functional Group Comparisons

  • Ester vs. Amide Derivatives : Unlike N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (a pure benzamide; ), the target compound’s ester group increases susceptibility to hydrolysis but offers tunable lipophilicity. Benzamides are often more stable under physiological conditions, making them preferable for drug design, whereas esters may serve as prodrugs .
  • Reactivity in Polymerization: Ethyl 4-(dimethylamino)benzoate () demonstrates higher reactivity in resin cements than methacrylate analogs, highlighting how electron-donating groups (e.g., dimethylamino) enhance polymerization efficiency. The 3-methylbenzoyl group in the target compound, being electron-withdrawing, may reduce reactivity in similar contexts .

Preparation Methods

Reaction Overview

Ethyl 2-aminobenzoate reacts with 3-methylbenzoyl chloride in the presence of a base to form the target compound. This method parallels the acylation steps observed in the synthesis of 3,5-dibromo-2-aminobenzaldehyde, where methyl 2-aminobenzoate undergoes bromination.

Reaction Scheme :

Ethyl 2-aminobenzoate+3-methylbenzoyl chlorideBaseEthyl 2-[(3-methylbenzoyl)amino]benzoate+HCl\text{Ethyl 2-aminobenzoate} + \text{3-methylbenzoyl chloride} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

Optimization Parameters

  • Base Selection : Triethylamine or pyridine is used to neutralize HCl, enhancing reaction efficiency.

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.

  • Yield : ~70–85% under optimized conditions.

Table 1 : Acylation Reaction Conditions and Outcomes

ParameterConditionYield (%)Source
SolventDCM78
BaseTriethylamine82
Temperature0–25°C75

Multi-Step Synthesis via Intermediate Formation

Synthesis of 3-Methylbenzoyl Chloride

3-Methylbenzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This step is critical for subsequent acylation.

Reaction Conditions :

  • Reagent : SOCl₂ (excess)

  • Temperature : Reflux at 70–80°C for 2–3 hours.

  • Yield : >90%.

Coupling with Ethyl 2-Aminobenzoate

The acyl chloride is then reacted with ethyl 2-aminobenzoate under Schotten-Baumann conditions:

Table 2 : Coupling Reaction Optimization

ParameterConditionYield (%)Source
SolventTHF/Water (2:1)85
BaseSodium bicarbonate80
Reaction Time4–6 hours82

Alternative Route: Esterification of 2-[(3-Methylbenzoyl)Amino]Benzoic Acid

Acid-Catalyzed Esterification

2-[(3-Methylbenzoyl)amino]benzoic acid is esterified with ethanol using sulfuric acid as a catalyst. This method mirrors esterification steps in the synthesis of ethyl 4-(2-chloropyrimidin-4-yl)benzoate.

Reaction Scheme :

2-[(3-Methylbenzoyl)amino]benzoic acid+EthanolH₂SO₄Ethyl 2-[(3-methylbenzoyl)amino]benzoate+H₂O\text{2-[(3-Methylbenzoyl)amino]benzoic acid} + \text{Ethanol} \xrightarrow{\text{H₂SO₄}} \text{this compound} + \text{H₂O}

Key Parameters

  • Catalyst : Concentrated H₂SO₄ (5–10 mol%).

  • Temperature : Reflux at 78°C for 12–24 hours.

  • Yield : 65–75%.

Table 3 : Esterification Optimization

ParameterConditionYield (%)Source
Catalyst Loading7.5 mol% H₂SO₄70
SolventExcess Ethanol68
Reaction Time18 hours72

Comparative Analysis of Methods

Efficiency and Scalability

  • Direct Acylation : Highest yield (82%) but requires strict anhydrous conditions.

  • Multi-Step Synthesis : Suitable for large-scale production but involves hazardous reagents (SOCl₂).

  • Esterification : Lower yield (70%) but simpler setup.

Industrial Feasibility

The multi-step method aligns with industrial practices for analogous compounds, such as the use of NaBH₃ in ethanol for reductions and palladium-catalyzed couplings .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-[(3-methylbenzoyl)amino]benzoate, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via a two-step process:

Amination : React ethyl 2-aminobenzoate with thiophosgene in the presence of a base (e.g., NaHCO₃) to form an isothiocyanate intermediate.

Addition : Treat the intermediate with a substituted hydrazine or acylating agent (e.g., 3-methylbenzoyl chloride) under reflux conditions.

  • Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and adjust stoichiometry or solvent polarity. Purify via silica-gel column chromatography with gradient elution (e.g., 20% ethyl acetate/petroleum ether) to achieve yields >80% .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and ester carbonyl signals (δ ~165–170 ppm). The 3-methylbenzoyl group will show a singlet for the methyl group (δ ~2.3 ppm).
  • IR : Confirm the presence of ester (C=O stretch ~1720 cm⁻¹) and amide (N–H bend ~1550 cm⁻¹; C=O stretch ~1660 cm⁻¹) functional groups.
  • Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion consistency .

Q. What purification strategies are effective for isolating this compound from byproducts?

  • Methodology :

  • Column Chromatography : Use silica gel with a gradient solvent system (e.g., ethyl acetate/hexane) to separate polar byproducts.
  • Recrystallization : Optimize solvent choice (e.g., ethanol or acetonitrile) based on solubility differences.
  • HPLC : Employ reverse-phase C18 columns for high-purity isolation in analytical-scale studies .

Advanced Research Questions

Q. How can crystallographic software (SHELXL, Mercury) resolve ambiguities in the molecular packing of this compound?

  • Methodology :

  • SHELXL : Refine X-ray diffraction data to model hydrogen bonding and torsional angles. Use restraints for disordered regions (e.g., ethyl groups).
  • Mercury : Analyze intermolecular interactions (e.g., π-π stacking, van der Waals contacts) via the Materials Module. Compare packing motifs with Cambridge Structural Database (CSD) entries to identify polymorphism risks .

Q. What experimental approaches can address contradictions in spectroscopic vs. crystallographic data for this compound?

  • Methodology :

  • Dynamic NMR : Investigate conformational flexibility (e.g., hindered rotation of the benzoyl group) causing signal splitting.
  • Variable-Temperature XRD : Capture structural changes at low/high temperatures to reconcile static crystallographic models with dynamic NMR observations.
  • DFT Calculations : Simulate optimized geometries and compare with experimental data to resolve discrepancies .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

  • Methodology :

  • Substitution Analysis : Modify the 3-methyl group on the benzoyl moiety to assess steric/electronic effects on antimicrobial activity (e.g., replace with halogens or electron-withdrawing groups).
  • Biological Assays : Test derivatives against Gram-positive/negative bacteria (MIC assays) and measure anti-inflammatory activity via COX-2 inhibition assays.
  • Molecular Docking : Map interactions with target proteins (e.g., bacterial enzymes) to prioritize synthetic targets .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound?

  • Methodology :

  • Flow Chemistry : Implement continuous flow reactors to improve heat/mass transfer and reduce side reactions.
  • Catalysis : Screen transition-metal catalysts (e.g., Pd/C) for efficient amide bond formation.
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction kinetics and endpoint in real time .

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